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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nicotinamide Riboside
Malate (NRM) in C2C12 myoblast cell culture. This document outlines protocols for cell

maintenance, differentiation, and key analytical assays to investigate the effects of NRM on

myogenesis and mitochondrial function.

Introduction
Nicotinamide Riboside (NR) is a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a

critical coenzyme in cellular metabolism and energy production.[1][2][3] As organisms age,

NAD+ levels decline, which can contribute to impaired mitochondrial function.[4]

Supplementation with NR has been shown to increase intracellular NAD+ levels, subsequently

activating sirtuins, a class of NAD+-dependent deacetylases.[1][5][6] This activation can lead to

enhanced mitochondrial biogenesis and improved oxidative metabolism.[1][2][7][8]

The C2C12 cell line, a mouse myoblast line, is a well-established in vitro model for studying

skeletal muscle differentiation (myogenesis).[9][10][11] Upon reaching confluence and

switching to a low-serum differentiation medium, C2C12 myoblasts fuse to form multinucleated

myotubes, mimicking the formation of muscle fibers.[9][11][12] Studies have demonstrated that

Nicotinamide Riboside can enhance the differentiation capacity of myoblasts, leading to

increased myotube size and fusion index.[4][13] Nicotinamide Riboside Malate (NRM) is a
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salt form of NR, and it is expected to have similar biological effects by increasing cellular NAD+

levels.

This guide provides detailed protocols for investigating the impact of NRM on C2C12 cell

viability, differentiation, and the underlying molecular pathways.

Data Presentation
The following tables summarize expected quantitative data when treating C2C12 cells with

Nicotinamide Riboside Malate. Note that optimal concentrations and time points should be

determined empirically for your specific experimental conditions.

Table 1: Recommended Concentration Ranges for NRM Treatment

Assay Type
Suggested NRM
Concentration Range

Incubation Time

NAD+ Level Measurement 100 µM - 1 mM 24 hours

Cell Viability (MTT) Assay 100 µM - 1 mM 24 - 72 hours

Myotube Differentiation 100 µM - 500 µM 3 - 7 days

Gene Expression (qPCR) 100 µM - 500 µM 24 - 72 hours

Protein Expression (Western

Blot)
100 µM - 500 µM 48 - 72 hours

Table 2: Expected Outcomes of NRM Treatment on Key Biomarkers
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Biomarker
Category

Specific Marker
Expected Change
with NRM

Assay

NAD+ Metabolism Intracellular NAD+ Increase NAD+ Assay Kit

Myogenic

Differentiation
Myogenin (MyoG) Increase qPCR, Western Blot

Myosin Heavy Chain

(MHC)
Increase

Western Blot,

Immunofluorescence

Fusion Index Increase Microscopy

Mitochondrial

Biogenesis
PGC-1α Increase qPCR, Western Blot

NRF1 Increase qPCR, Western Blot

TFAM Increase qPCR, Western Blot

Sirtuin Activity SIRT1 Increase in activity Sirtuin Activity Assay

Acetylated-p53 Decrease Western Blot

Experimental Protocols
C2C12 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging C2C12 myoblasts.

Materials:

C2C12 mouse myoblast cell line

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose,

supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

[14]

Phosphate-Buffered Saline (PBS), sterile

0.25% Trypsin-EDTA
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Cell culture flasks or dishes

Humidified incubator at 37°C with 5% CO2

Protocol:

Culture C2C12 cells in Growth Medium in a humidified incubator.

Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.

[9][14]

To passage, aspirate the Growth Medium and wash the cells once with sterile PBS.

Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for

2-3 minutes at 37°C, or until cells detach.

Neutralize the trypsin by adding 4 volumes of Growth Medium.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh Growth Medium and plate at a recommended seeding

density of 1:3 to 1:4.[9]

C2C12 Myogenic Differentiation
This protocol induces the differentiation of C2C12 myoblasts into myotubes.

Materials:

C2C12 myoblasts at 80-90% confluency

Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum and

1% Penicillin-Streptomycin.[9][11]

Growth Medium

PBS, sterile

Protocol:
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Seed C2C12 cells in culture vessels and grow them in Growth Medium until they reach 80-

90% confluency.[15]

Aspirate the Growth Medium and wash the cells twice with sterile PBS.

Replace the medium with Differentiation Medium.

Change the Differentiation Medium every 24 hours.[9]

Myotube formation should be visible within 3-5 days of inducing differentiation.

Nicotinamide Riboside Malate (NRM) Treatment
This protocol outlines the preparation and application of NRM to C2C12 cultures.

Materials:

Nicotinamide Riboside Malate (NRM) powder

Sterile water or PBS to prepare a stock solution

C2C12 cultures (either proliferating myoblasts or differentiating myotubes)

Protocol:

Prepare a sterile stock solution of NRM (e.g., 100 mM) in sterile water or PBS. Filter-sterilize

the stock solution using a 0.22 µm syringe filter.

Store the stock solution in aliquots at -20°C.

On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration

in the appropriate cell culture medium (Growth or Differentiation Medium).

Add the NRM-containing medium to the cells. For control wells, add an equivalent volume of

the vehicle (e.g., sterile water or PBS) to the medium.

Incubate the cells for the desired duration as per the experimental design.
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Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial

dehydrogenases.[16]

Materials:

C2C12 cells cultured in a 96-well plate

NRM-containing medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[16]

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17]

Microplate reader

Protocol:

Seed C2C12 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow

them to adhere overnight.

Treat the cells with various concentrations of NRM and a vehicle control for the desired time

period (e.g., 24, 48, or 72 hours).

After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

or until a purple precipitate is visible.

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each

well to dissolve the formazan crystals.

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

Measure the absorbance at 570 nm using a microplate reader.

Gene Expression Analysis (Quantitative PCR)
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This protocol is for quantifying the mRNA expression of myogenic and mitochondrial biogenesis

markers.

Materials:

NRM-treated and control C2C12 cells

RNA extraction kit (e.g., TRIzol reagent)

cDNA synthesis kit

SYBR Green qPCR Master Mix

Gene-specific primers (e.g., for MyoG, MHC, PGC-1α, NRF1, TFAM, and a housekeeping

gene like GAPDH or 18S)

qPCR instrument

Protocol:

Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA

extraction kit.[18]

Quantify the RNA concentration and assess its purity.

Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis

kit.

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, SYBR

Green Master Mix, and nuclease-free water.

Perform the qPCR reaction using a standard thermal cycling program.[19]

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene

expression, normalized to the housekeeping gene.

Protein Expression Analysis (Western Blot)
This protocol is for detecting and quantifying specific proteins in cell lysates.
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Materials:

NRM-treated and control C2C12 cells

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer and PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., against MyoG, MHC, PGC-1α, SIRT1, and a loading control like

GAPDH or β-tubulin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[20]

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to

pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Capture the signal using an imaging system. Quantify the band intensities using

densitometry software.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15571238?utm_src=pdf-body-img
https://www.benchchem.com/product/b15571238?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects
against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

2. Nicotinamide riboside may boost muscle mitochondrial biogenesis [nutraingredients.com]

3. stemcell.com [stemcell.com]

4. Short-term nicotinamide riboside treatment improves muscle quality and function in mice
and increases cellular energetics and differentiating capacity of myogenic progenitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism
in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]

6. augmentlifeshop.com [augmentlifeshop.com]

7. Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell
differentiation, and gut microbiota in a twin study - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

10. Culture, Differentiation and Transfection of C2C12 Myoblasts [en.bio-protocol.org]

11. sj.hpu2.edu.vn [sj.hpu2.edu.vn]

12. encodeproject.org [encodeproject.org]

13. researchgate.net [researchgate.net]

14. Culture, Differentiation and Transfection of C2C12 Myoblasts [bio-protocol.org]

15. academic.oup.com [academic.oup.com]

16. MTT assay protocol | Abcam [abcam.com]

17. protocols.io [protocols.io]

18. spandidos-publications.com [spandidos-publications.com]

19. Myogenesis in C2C12 Cells Requires Phosphorylation of ATF6α by p38 MAPK - PMC
[pmc.ncbi.nlm.nih.gov]

20. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling
Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Nicotinamide
Riboside Malate in C2C12 Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571238#using-nicotinamide-riboside-malate-in-
c2c12-cell-culture]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3616313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3616313/
https://www.nutraingredients.com/Article/2023/01/19/nicotinamide-riboside-may-boost-muscle-mitochondrial-biogenesis/
https://www.stemcell.com/products/nicotinamide.html
https://pubmed.ncbi.nlm.nih.gov/33744645/
https://pubmed.ncbi.nlm.nih.gov/33744645/
https://pubmed.ncbi.nlm.nih.gov/33744645/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.755060/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.755060/full
https://augmentlifeshop.com/blogs/extending-healthy-lifespan/sirtuins-and-their-connection-to-longevity
https://pmc.ncbi.nlm.nih.gov/articles/PMC9839336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9839336/
https://www.researchgate.net/figure/Nicotinamide-riboside-NR-induces-mitochondrial-biogenesis-and-effectively-ameliorates_fig4_261410901
https://www.procellsystem.com/resources/cell-culture-academy/c2c12-cell-cultivation-strategy-and-differentiation-protocol-pricella-1923
https://en.bio-protocol.org/en/bpdetail?id=172&type=0
https://sj.hpu2.edu.vn/index.php/journal/article/download/211/146/1469
https://www.encodeproject.org/documents/a5f5c35a-cdda-4a45-9742-22e69ff50c9c/@@download/attachment/C2C12_Wold_protocol.pdf
https://www.researchgate.net/publication/349116370_Short_term_nicotinamide_riboside_treatment_improves_muscle_quality_and_function_in_mice_as_well_as_increases_cellular_energetics_and_differentiating_capacity_of_myogenic_progenitors
https://bio-protocol.org/en/bpdetail?id=172&type=0
https://academic.oup.com/brain/article-pdf/148/12/4495/63662081/awaf249.pdf
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.protocols.io/view/cell-viability-assay-mtt-assay-protocol-c3tmynk6.pdf
https://www.spandidos-publications.com/10.3892/mmr.2017.6443
https://pmc.ncbi.nlm.nih.gov/articles/PMC10216283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10216283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301362/
https://www.benchchem.com/product/b15571238#using-nicotinamide-riboside-malate-in-c2c12-cell-culture
https://www.benchchem.com/product/b15571238#using-nicotinamide-riboside-malate-in-c2c12-cell-culture
https://www.benchchem.com/product/b15571238#using-nicotinamide-riboside-malate-in-c2c12-cell-culture
https://www.benchchem.com/product/b15571238#using-nicotinamide-riboside-malate-in-c2c12-cell-culture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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